molecular formula C9H5Cl2IN2OS B078954 Thiocyanic acid, 2,5-dichloro-4-(2-iodoacetamido)phenyl ester CAS No. 14664-96-1

Thiocyanic acid, 2,5-dichloro-4-(2-iodoacetamido)phenyl ester

Cat. No. B078954
CAS RN: 14664-96-1
M. Wt: 387.02 g/mol
InChI Key: YKTRVOONKYSFDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiocyanic acid, 2,5-dichloro-4-(2-iodoacetamido)phenyl ester, also known as SPDP, is a chemical compound commonly used in scientific research. It is a crosslinking agent that is used to link two or more molecules together, and it is particularly useful in the study of protein-protein interactions. In

Mechanism Of Action

Thiocyanic acid, 2,5-dichloro-4-(2-iodoacetamido)phenyl ester works by reacting with the amino groups of proteins to form a stable thioether bond. This bond is resistant to denaturation, which allows researchers to study the linked proteins in their native state. The crosslinking of proteins also allows researchers to study the interaction between the linked proteins in greater detail.

Biochemical And Physiological Effects

Thiocyanic acid, 2,5-dichloro-4-(2-iodoacetamido)phenyl ester has been shown to have minimal biochemical and physiological effects on cells and tissues. It is not toxic to cells at the concentrations used in most experiments, and it does not interfere with normal cellular processes.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Thiocyanic acid, 2,5-dichloro-4-(2-iodoacetamido)phenyl ester in lab experiments is its ability to crosslink proteins in their native state. This allows researchers to study protein-protein interactions in greater detail. Thiocyanic acid, 2,5-dichloro-4-(2-iodoacetamido)phenyl ester is also relatively easy to use and can be used in a variety of experimental setups.
One of the limitations of using Thiocyanic acid, 2,5-dichloro-4-(2-iodoacetamido)phenyl ester is that it can only crosslink proteins that have accessible amino groups. This means that not all proteins can be linked using Thiocyanic acid, 2,5-dichloro-4-(2-iodoacetamido)phenyl ester. Additionally, Thiocyanic acid, 2,5-dichloro-4-(2-iodoacetamido)phenyl ester can sometimes lead to the formation of non-specific crosslinks, which can complicate data interpretation.

Future Directions

There are several future directions for the use of Thiocyanic acid, 2,5-dichloro-4-(2-iodoacetamido)phenyl ester in scientific research. One area of interest is the development of new crosslinking agents that are more specific and have fewer non-specific crosslinking effects. Another area of interest is the use of Thiocyanic acid, 2,5-dichloro-4-(2-iodoacetamido)phenyl ester in the study of protein-protein interactions in living cells, which would allow researchers to study these interactions in their natural environment.
Conclusion
In conclusion, Thiocyanic acid, 2,5-dichloro-4-(2-iodoacetamido)phenyl ester is a valuable crosslinking agent that is widely used in scientific research. Its ability to crosslink proteins in their native state allows researchers to study protein-protein interactions in greater detail. While there are limitations to its use, Thiocyanic acid, 2,5-dichloro-4-(2-iodoacetamido)phenyl ester remains an important tool in the study of protein-protein interactions and cell signaling pathways.

Synthesis Methods

Thiocyanic acid, 2,5-dichloro-4-(2-iodoacetamido)phenyl ester is synthesized by reacting 2,5-dichloro-4-nitrophenyl ester with thiocyanic acid in the presence of a base. This reaction results in the formation of Thiocyanic acid, 2,5-dichloro-4-(2-iodoacetamido)phenyl ester, which can be purified by column chromatography.

Scientific Research Applications

Thiocyanic acid, 2,5-dichloro-4-(2-iodoacetamido)phenyl ester is widely used in scientific research as a crosslinking agent. It is particularly useful in the study of protein-protein interactions, where it can be used to link two or more proteins together. This allows researchers to study the structure and function of these proteins in greater detail. Thiocyanic acid, 2,5-dichloro-4-(2-iodoacetamido)phenyl ester has also been used in the study of cell signaling pathways, where it can be used to link signaling molecules together.

properties

CAS RN

14664-96-1

Product Name

Thiocyanic acid, 2,5-dichloro-4-(2-iodoacetamido)phenyl ester

Molecular Formula

C9H5Cl2IN2OS

Molecular Weight

387.02 g/mol

IUPAC Name

[2,5-dichloro-4-[(2-iodoacetyl)amino]phenyl] thiocyanate

InChI

InChI=1S/C9H5Cl2IN2OS/c10-5-2-8(16-4-13)6(11)1-7(5)14-9(15)3-12/h1-2H,3H2,(H,14,15)

InChI Key

YKTRVOONKYSFDP-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1Cl)SC#N)Cl)NC(=O)CI

Canonical SMILES

C1=C(C(=CC(=C1Cl)SC#N)Cl)NC(=O)CI

Other CAS RN

14664-96-1

synonyms

2,5-Dichloro-4-(2-iodoacetylamino)phenyl thiocyanate

Origin of Product

United States

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